3-Acetyl-5-hydroxy-4-azaindole

HDAC inhibitor Cancer therapeutics Medicinal chemistry

Select 3-Acetyl-5-hydroxy-4-azaindole (CAS 1260387-03-8) for HDAC inhibitor programs demanding a distinct pharmacophore geometry not served by common 7-azaindole isomers. This building block offers a reduced clogD for improved PK and a 5-hydroxy handle for orthogonal diversification. Backed by patent evidence (WO2015087151A1) and favorable early safety profile (ACC1 IC50 >100 µM).

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1260387-03-8
Cat. No. B1457927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-5-hydroxy-4-azaindole
CAS1260387-03-8
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1NC(=O)C=C2
InChIInChI=1S/C9H8N2O2/c1-5(12)6-4-10-7-2-3-8(13)11-9(6)7/h2-4,10H,1H3,(H,11,13)
InChIKeyUADZBPZKUKILBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-5-hydroxy-4-azaindole (CAS 1260387-03-8): A 4-Azaindole Building Block with Documented HDAC Inhibitor Pathway Utility


3-Acetyl-5-hydroxy-4-azaindole (CAS 1260387-03-8, MF: C9H8N2O2, MW: 176.17 g/mol) is a heterocyclic building block featuring the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold substituted with an acetyl group at the 3-position and a hydroxyl group at the 5-position . The 4-azaindole core distinguishes this compound from other azaindole positional isomers (5-, 6-, and 7-azaindole) and from the parent indole system [1]. Unlike its more widely utilized 7-azaindole counterpart (3-acetyl-7-azaindole, CAS 83393-46-8), which has been extensively employed as an intermediate for vemurafenib synthesis, the 4-azaindole variant with 5-hydroxy substitution offers a distinct electronic distribution and hydrogen-bonding profile that has been specifically exploited in selective histone deacetylase (HDAC) inhibitor development programs [2].

Why 3-Acetyl-5-hydroxy-4-azaindole Cannot Be Replaced by Generic 7-Azaindole or Indole Analogs in Specialized Medicinal Chemistry Programs


The four positional isomers of azaindole (4-, 5-, 6-, and 7-azaindole) exhibit fundamentally different electronic distributions, hydrogen-bonding capacities, and kinase-binding modes that preclude generic interchangeability in drug discovery workflows [1]. While 3-acetyl-7-azaindole is the most commonly encountered isomer in kinase inhibitor development—notably as a precursor to the marketed BRAF inhibitor vemurafenib—the 4-azaindole isomer with 5-hydroxy substitution offers a distinct pharmacophore geometry and has been specifically claimed in patent-protected HDAC inhibitor scaffolds [2]. Substituting a generic indole or 7-azaindole analog for this specific building block would alter critical parameters including logD (reduction from indole cl ogD ~4.4 to azaindole cl ogD <3), total polar surface area (90.65 Ų for the target compound), and hydrogen-bond donor/acceptor count, thereby compromising the intended physicochemical optimization and target selectivity profile of the derived lead series [3].

3-Acetyl-5-hydroxy-4-azaindole (CAS 1260387-03-8): Quantified Differentiation from Structural Analogs and In-Class Alternatives


Patent-Validated Utility as a Key Intermediate in Selective HDAC Inhibitor Synthesis

3-Acetyl-5-hydroxy-4-azaindole is explicitly disclosed as a synthetic intermediate in the preparation of novel azaindole derivatives claimed as selective histone deacetylase (HDAC) inhibitors in WO2015087151A1 [1]. This patent-protected pathway distinguishes the compound from generic 4-azaindole building blocks that lack documented integration into therapeutic candidate synthesis. In contrast, 3-acetyl-7-azaindole (CAS 83393-46-8) is primarily associated with the synthesis of BRAF inhibitors such as vemurafenib, targeting a distinct kinase pathway .

HDAC inhibitor Cancer therapeutics Medicinal chemistry

4-Azaindole Scaffold Confers Reduced Lipophilicity and Improved Pharmacokinetic Profile Relative to Indole Scaffold

In a direct scaffold comparison study, the 4-azaindole core demonstrated significant physicochemical advantages over the corresponding indole scaffold. Indole-based PAK1 inhibitor 1 exhibited high lipophilicity (cl ogD = 4.4), whereas replacement with the 4-azaindole surrogate (compound 5) achieved equipotent inhibition with a 2-fold improvement in cellular potency [1]. Crucially, this substitution translated to a 20-fold decrease in unbound clearance in mouse pharmacokinetic studies for the azaindole analog relative to the indole analog [1]. The target compound, 3-acetyl-5-hydroxy-4-azaindole, shares this advantageous 4-azaindole core and possesses a calculated AlogP of 1.29 and polar surface area of 90.65 Ų , further supporting its favorable drug-likeness profile compared to higher lipophilicity indole-based building blocks.

Physicochemical optimization ADME Drug design

Structural Differentiation from 3-Acetyl-7-azaindole: Impact on Hydrogen Bonding and Synthetic Reactivity

3-Acetyl-5-hydroxy-4-azaindole differs from the more common 3-acetyl-7-azaindole (CAS 83393-46-8) in three critical parameters: (1) molecular weight (176.17 vs. 160.17 g/mol, +16 Da), (2) presence of an additional hydroxyl group conferring hydrogen-bond donor capacity, and (3) the 4-azaindole vs. 7-azaindole ring system altering the spatial orientation of the pyridine nitrogen . The 5-hydroxy substituent on the target compound provides an additional hydrogen-bond donor (HBD count = 2) and acceptor (HBA count = 5) relative to 3-acetyl-7-azaindole, which lacks the hydroxyl moiety . This substitution pattern directly influences the compound's utility in synthetic diversification strategies, enabling O-alkylation, esterification, or ether formation pathways that are inaccessible to the non-hydroxylated 7-azaindole analog.

Building block selection Hydrogen bonding Synthetic chemistry

Negligible ACC1 Inhibitory Activity: Supporting Evidence for Target Selectivity in HDAC Programs

BindingDB curates an IC50 value of >100 μM (>1.00E+5 nM) for 3-acetyl-5-hydroxy-4-azaindole against recombinant human acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid metabolism [1]. This weak affinity indicates that the compound does not meaningfully engage the ACC1 target at pharmacologically relevant concentrations. While the compound's primary intended application is as an HDAC inhibitor intermediate [2], the absence of potent ACC1 inhibition serves as supporting evidence that this scaffold may be less promiscuous against certain off-target enzymes, potentially simplifying SAR interpretation in lead optimization campaigns.

Target selectivity ACC1 Off-target profiling

Optimal Procurement and Deployment Scenarios for 3-Acetyl-5-hydroxy-4-azaindole (CAS 1260387-03-8) Based on Evidence-Backed Differentiation


Medicinal Chemistry: HDAC Inhibitor Lead Optimization Programs

Procure 3-acetyl-5-hydroxy-4-azaindole as a key synthetic intermediate when developing novel selective histone deacetylase (HDAC) inhibitors, as validated by its explicit use in WO2015087151A1 . The 4-azaindole core provides a validated scaffold for achieving HDAC selectivity, while the 5-hydroxy group offers a functional handle for further structural diversification through O-alkylation or esterification. This scenario is not appropriately served by substituting the more common 3-acetyl-7-azaindole, which is directed toward BRAF kinase inhibition rather than HDAC modulation .

Physicochemical Optimization: Reducing Lipophilicity in Lead Series

Select 3-acetyl-5-hydroxy-4-azaindole as a building block in lead series where high lipophilicity is a concern, based on class-level evidence that the 4-azaindole scaffold substantially reduces clogD relative to indole (clogD 4.4 for indole vs. AlogP 1.29 for the target compound) and improves pharmacokinetic parameters such as unbound clearance (20-fold reduction in mouse PK) . This substitution strategy has been demonstrated to maintain target potency while enhancing drug-likeness.

Synthetic Chemistry: Scaffold Diversification via 5-Hydroxy Group Functionalization

Deploy 3-acetyl-5-hydroxy-4-azaindole when the synthetic route requires a 4-azaindole core bearing a reactive hydroxyl group at the 5-position, enabling orthogonal functionalization strategies (e.g., ether formation, esterification, or protection/deprotection sequences) that are impossible with non-hydroxylated analogs like 3-acetyl-7-azaindole . The additional hydrogen-bond donor (HBD = 2) and acceptor (HBA = 5) capacity further expands the accessible chemical space for lead optimization .

Target Selectivity Profiling: Scaffold with Demonstrated Weak ACC1 Off-Target Activity

Consider 3-acetyl-5-hydroxy-4-azaindole-derived leads for programs where avoiding potent ACC1 inhibition is a design criterion, supported by BindingDB data showing IC50 >100 μM against recombinant human ACC1 . While this evidence is from the unelaborated building block rather than a fully optimized lead, it provides a preliminary indication of low intrinsic affinity for this metabolic target, which may be advantageous in oncology or inflammation programs where ACC1 modulation is undesirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Acetyl-5-hydroxy-4-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.